3-((4-Isopropylphenoxy)methyl)benzoic acid
Overview
Description
3-((4-Isopropylphenoxy)methyl)benzoic acid, also known as 4-Isopropyl-3-methoxybenzoic acid (IPMBA), is a synthetic aromatic acid used in many scientific research applications. IPMBA has a broad range of uses, from being a key component in the synthesis of various drugs to being used in the production of dyes and pigments.
Scientific Research Applications
Metabolic Pathways and Detoxification
Research on isomeric N-methyl-N-nitroso-(methylphenyl)-methylamines metabolized in rats to corresponding benzoic acid derivatives highlights the metabolic pathways and potential detoxification mechanisms involved in the metabolism of similar compounds. This study could suggest that compounds like 3-((4-Isopropylphenoxy)methyl)benzoic acid might undergo similar metabolic transformations, indicating their potential roles in pharmacological or toxicological contexts (Schweinsberg et al., 1979).
Antitumor and Cell Migration Inhibition
Another study on 4-methyl-3-nitro-benzoic acid, which shares a benzoic acid core with the target compound, demonstrated significant inhibition of tumor growth and cell migration in various malignant tumor cells. This suggests that structurally related compounds could be explored for their potential antitumor and antimetastatic properties, offering a basis for the development of new therapeutic agents (Li et al., 2010).
Neuroprotection and Parkinson's Disease
A study on a natural quinoline alkaloid synthesized from related benzoic acid derivatives showed significant neuroprotective properties in a Caenorhabditis elegans model of Parkinson's disease. This highlights the potential of compounds with benzoic acid moieties, such as this compound, in developing treatments for neurodegenerative diseases by modulating neurotoxic protein aggregation and enhancing proteasome activity (Lee et al., 2022).
Anticonvulsant Properties and AMPA Receptor Antagonism
Research on 1-aryl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones, which are related to the target compound through their benzodiazepine core structure, revealed significant anticonvulsant effects by antagonizing AMPA receptors. This suggests the potential of structurally related compounds in treating seizure disorders and further emphasizes the importance of the benzoic acid moiety in modulating neurological pathways (Chimirri et al., 1997).
properties
IUPAC Name |
3-[(4-propan-2-ylphenoxy)methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12(2)14-6-8-16(9-7-14)20-11-13-4-3-5-15(10-13)17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNBIZCLHOSLTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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